molecular formula C12H8F6N2O2S B070935 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole CAS No. 175205-47-7

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

Cat. No. B070935
M. Wt: 358.26 g/mol
InChI Key: BPUFTQZDWMUMQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole," often involves multistep reaction sequences starting from readily available chemicals. For example, terephthalic dihydrazide can undergo cyclization with various aromatic acids and aldehydes to yield thiadiazole derivatives, showcasing the synthetic versatility of starting materials like poly(ethylene terephthalate) waste (Palekar et al., 2009).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied, including through X-ray crystallography, NMR, MS, and IR techniques. These methods provide detailed insights into the arrangement of atoms within the molecule and the electronic properties that influence its reactivity and interactions with other molecules (Dong & Wang, 2005).

Chemical Reactions and Properties

Thiadiazole derivatives can participate in various chemical reactions, exploiting the reactivity of the thiadiazole ring. For instance, the reaction of [bis(acyloxy)iodo]arenes with thioureas yields 1,2,4-thiadiazole derivatives, highlighting the potential for functional group transformations and the synthesis of structurally diverse compounds (Mamaeva & Bakibaev, 2003).

Physical Properties Analysis

The physical properties of "4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole" and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for determining the compound's suitability for various applications. Such properties are often tailored through the introduction of functional groups like trifluoroethoxy, which can modify the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are defined by their reactivity and the types of chemical transformations they can undergo. These compounds exhibit a range of activities, including potential antibacterial properties, as seen in various synthesized thiadiazole derivatives (Palekar et al., 2009). The presence of the thiadiazole ring imparts unique electronic characteristics, influencing the compound's interaction with biological targets and other chemicals.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Thiadiazole Derivatives Synthesis : Thiadiazole derivatives, including structures similar to the specified compound, have been synthesized through various chemical reactions. For instance, oxidative azacyclization of thioureas with [bis(acyloxy)iodo]arenes forms 1,2,4-thiadiazole derivatives, showcasing the versatility of thiadiazole scaffolds in organic synthesis (Mamaeva & Bakibaev, 2003).

Heterocyclic Compound Synthesis : The creation of N,N'-Bis(7-amino-2,5-dihydro-1H-cyclopenta[cd]phenalen-5-ylidene)-substituted derivatives showcases the integration of thiadiazole units into complex heterocyclic compounds, indicating their potential for producing biologically active substances (Berezina & Vorob’ev, 2004).

Material Science and Photoluminescence

Photoluminescent Properties : Thiadiazole compounds exhibit promising photoluminescent and electroluminescent properties, useful in developing materials for optoelectronic applications. For example, liquid crystalline quaterphenyl analogs incorporating thiadiazole units show significant potential for organic electroluminescent devices due to their blue and green fluorescence (Sato et al., 2001).

Corrosion Inhibition

Corrosion Inhibition : Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, protecting metals in acidic environments. This includes the exploration of 1,3,4-thiadiazole compounds that significantly reduce the corrosion rate of mild steel in acidic solutions, demonstrating the application of thiadiazole derivatives in materials preservation (Bentiss et al., 2007).

Pharmacology and Biological Activities

Antibacterial and Antifungal Activities : Various thiadiazole derivatives have been synthesized and shown to possess potent antibacterial and antifungal properties. This includes compounds that have demonstrated significant activity against a range of bacteria and fungi, highlighting the potential of thiadiazole compounds in developing new antimicrobial agents (Palekar, Damle, & Shukla, 2009).

Future Directions

The future directions for the research on “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” could involve further investigation of its potential anti-cancer and anti-diabetic properties . Additionally, more in-depth studies could be conducted to understand its mechanism of action and to explore its potential applications in other fields.

properties

IUPAC Name

4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUFTQZDWMUMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397050
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

CAS RN

175205-47-7
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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